4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
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Overview
Description
4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and appropriate pyrimidine precursors.
Cyclization: The cyclization step involves the formation of the pyrimidine ring, which can be facilitated by using suitable catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the iodine position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one: Similar structure with a bromine atom instead of iodine.
4-Amino-5-chloro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.
4-Amino-5-fluoro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one may impart unique properties such as increased molecular weight, specific reactivity, and potential for radioiodination, which can be useful in imaging and diagnostic applications.
Properties
Molecular Formula |
C11H10IN3O2 |
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Molecular Weight |
343.12 g/mol |
IUPAC Name |
4-amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H10IN3O2/c1-17-9-5-3-2-4-8(9)15-6-7(12)10(13)14-11(15)16/h2-6H,1H3,(H2,13,14,16) |
InChI Key |
DZQSKCVTZFQCDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C(=NC2=O)N)I |
Origin of Product |
United States |
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